molecular formula C17H23N3O4S B2617656 N-cyclopentyl-N'-[4-(1,1-dioxothiazinan-2-yl)phenyl]oxamide CAS No. 899980-04-2

N-cyclopentyl-N'-[4-(1,1-dioxothiazinan-2-yl)phenyl]oxamide

Cat. No. B2617656
CAS RN: 899980-04-2
M. Wt: 365.45
InChI Key: XMWAFYAGWZLMHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclopentyl-N'-[4-(1,1-dioxothiazinan-2-yl)phenyl]oxamide is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is commonly referred to as CPDCO or CPDCO-NH2, and it belongs to the class of oxamide derivatives.

Scientific Research Applications

Antimicrobial Activity

The compound has been reported to have antimicrobial activity . This means it can be used in the development of new drugs to treat bacterial and fungal infections.

Antiviral Activity

The compound also exhibits antiviral properties . This suggests potential applications in the treatment of viral diseases.

Antihypertensive Activity

The compound has been found to have antihypertensive effects . This could make it useful in the treatment of high blood pressure.

Antidiabetic Activity

The compound has been reported to have antidiabetic activity . This suggests it could be used in the development of new treatments for diabetes.

Anticancer Activity

The compound has been found to exhibit anticancer properties . This suggests it could be used in the development of new cancer treatments.

KATP Channel Activators

The compound has been reported to act as a KATP channel activator . This means it could be used in the treatment of diseases related to the malfunctioning of these channels.

AMPA Receptor Modulators

The compound has been found to modulate AMPA receptors . This suggests potential applications in the treatment of neurological disorders.

PI3Kδ Inhibitors

The compound has been found to inhibit PI3Kδ . This suggests potential applications in the treatment of diseases related to the overactivity of this enzyme.

Safety and Hazards

This material should be considered hazardous until further information becomes available. It is advised not to ingest, inhale, get in eyes, on skin, or on clothing. Thorough washing is recommended after handling .

properties

IUPAC Name

N-cyclopentyl-N'-[4-(1,1-dioxothiazinan-2-yl)phenyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O4S/c21-16(18-13-5-1-2-6-13)17(22)19-14-7-9-15(10-8-14)20-11-3-4-12-25(20,23)24/h7-10,13H,1-6,11-12H2,(H,18,21)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMWAFYAGWZLMHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)C(=O)NC2=CC=C(C=C2)N3CCCCS3(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopentyl-N'-[4-(1,1-dioxothiazinan-2-yl)phenyl]oxamide

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